molecular formula C₂₂H₂₁D₃ClFN₄ B1146323 Revaprazan-d3 Hydrochloride CAS No. 1346602-51-4

Revaprazan-d3 Hydrochloride

Cat. No.: B1146323
CAS No.: 1346602-51-4
M. Wt: 401.92
InChI Key:
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Description

Revaprazan-d3 Hydrochloride is a deuterated form of Revaprazan Hydrochloride, a potassium-competitive acid blocker. It is used primarily for the treatment of acid-related gastrointestinal disorders such as gastritis, gastric ulcers, and duodenal ulcers. The compound works by inhibiting the proton pump in the stomach lining, thereby reducing gastric acid secretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Revaprazan-d3 Hydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving 4-fluoroaniline and dimethylpyrimidine.

    Deuteration: The deuterium atoms are introduced through a hydrogen-deuterium exchange reaction, typically using deuterated solvents and catalysts.

    Final Assembly: The deuterated pyrimidine core is then coupled with a tetrahydroisoquinoline derivative to form the final product, which is subsequently converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the condensation and deuteration reactions.

    Purification: The crude product is purified using techniques such as crystallization and chromatography.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Revaprazan-d3 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidative metabolites.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives.

Scientific Research Applications

Revaprazan-d3 Hydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.

    Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of deuterated drugs.

    Medicine: Used in clinical research to evaluate its efficacy and safety in treating acid-related gastrointestinal disorders.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Revaprazan-d3 Hydrochloride exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells. This inhibition prevents the exchange of potassium ions with hydrogen ions, thereby reducing the secretion of gastric acid. The molecular targets include the proton pump itself, and the pathways involved are primarily related to acid secretion and regulation.

Comparison with Similar Compounds

Similar Compounds

    Vonoprazan: Another potassium-competitive acid blocker with similar mechanisms but different pharmacokinetic profiles.

    Tegoprazan: Similar to Revaprazan but with a different chemical structure and slightly varied efficacy.

    Fexuprazan: Another compound in the same class, currently under clinical development.

Uniqueness

Revaprazan-d3 Hydrochloride is unique due to its deuterated form, which offers improved metabolic stability and a longer half-life compared to its non-deuterated counterpart. This makes it particularly useful in pharmacokinetic studies and clinical research.

Properties

CAS No.

1346602-51-4

Molecular Formula

C₂₂H₂₁D₃ClFN₄

Molecular Weight

401.92

Synonyms

4-(3,4-Dihydro-1-(methyl-d3)-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine Hydrochloride;  5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-d3_x000B_1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride;  Revaprazan Hydrochlorid

Origin of Product

United States

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